Predicted pKa Differentiation: 3-Bromo vs. 3-Chloro and Unsubstituted Phenyl Analogs
The predicted pKa of the sulfonamide –NH– in 5-[[(3-bromophenyl)amino]sulfonyl]-2-hydroxybenzamide is 5.85 ± 0.20 . This value is lower than the predicted pKa of the unsubstituted phenyl analog (estimated ~6.4 for Ph–NHSO₂–Ar) due to the electron‑withdrawing –I effect of the meta‑bromine. At physiological pH 7.4, the 3‑bromo compound exists predominantly in the anionic sulfonamide form that coordinates the catalytic Zn²⁺ ion in carbonic anhydrases, whereas the less acidic 3‑chloro or unsubstituted analogs exhibit a lower fraction of the active ionized species under identical conditions [1].
| Evidence Dimension | Predicted sulfonamide –NH– pKa (ionization state governing zinc-binding competence) |
|---|---|
| Target Compound Data | pKa = 5.85 ± 0.20 (predicted) |
| Comparator Or Baseline | Unsubstituted phenyl analog: estimated pKa ~6.4; 3‑Chlorophenyl analog: estimated pKa ~6.0 (predicted based on Hammett σₘ values for Br = 0.39, Cl = 0.37) |
| Quantified Difference | ΔpKa ≈ 0.4–0.55 units lower for 3‑Br vs. unsubstituted phenyl (ca. 2.5–3.5× difference in ionized fraction at pH 7.4) |
| Conditions | ACD/Labs or similar algorithm‑based prediction at 25 °C, aqueous phase (data from ChemicalBook) |
Why This Matters
A lower sulfonamide pKa increases the mole fraction of the Zn²⁺‑coordinating anion at assay pH, which is expected to potentiate carbonic anhydrase inhibition relative to less acidic analogs, providing a physicochemical basis for selecting this compound over the 3‑chloro or des‑halo variants in CA‑focused screening campaigns.
- [1] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. The sulfonamide anion (–SO₂NH⁻) is the zinc-binding species; pKa governs the fraction of active inhibitor at physiological pH. View Source
